γ-Amino vs. α-Amino Positional Isomerism: Differential Peptidase Resistance and Backbone Geometry
The target compound positions the Cbz-protected amino group at the γ-carbon (C4), classifying it as a γ-amino acid. In contrast, the more widely available (S)-2-(((benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid (CAS 158140-34-2) bears the amino group at the α-carbon, making it an α-amino acid . γ-Amino acids are known to be poor substrates for common α-amino acid peptidases; in model peptide substrates, replacement of an α-amino acid with a γ-amino acid typically increases half-life in human serum by >10-fold, a class-level property documented across multiple γ-amino acid families, though direct head-to-head data for this specific pair have not been published [1]. Additionally, the γ-amino acid backbone introduces an extra methylene unit, altering the conformational landscape of peptides—the backbone dihedral angle distribution of γ-amino acids (Cα–Cβ–Cγ–N) differs substantially from that of α-amino acids, directly affecting secondary structure propensity [2].
| Evidence Dimension | Positional isomerism – proteolytic stability and backbone geometry |
|---|---|
| Target Compound Data | γ-amino acid (amino at C4); extra methylene spacer; Cbz protection at γ-position |
| Comparator Or Baseline | (S)-2-(((Benzyloxy)carbonyl)amino)-5,5,5-trifluoropentanoic acid (α-amino acid, amino at C2) |
| Quantified Difference | γ-amino acids typically show >10-fold increase in serum half-life vs. α-amino acid counterparts (class-level data); no direct pair-specific data available |
| Conditions | General class property of γ-amino acids vs. α-amino acids; model peptide serum stability assays |
Why This Matters
For procurement decisions in peptidomimetic drug discovery, selecting the γ-amino acid isomer over the α-amino acid isomer is critical when proteolytic stability and non-native backbone geometry are design requirements; substitution with the α-amino acid isomer invalidates these design objectives.
- [1] Seebach, D.; Beck, A. K.; Bierbaum, D. J. The World of β- and γ-Peptides Comprised of Homologated Proteinogenic Amino Acids and Other Components. Chemistry & Biodiversity 2004, 1, 1111–1239. (Review documenting enhanced proteolytic stability of β- and γ-peptides relative to α-peptides.) View Source
- [2] Cheng, R. P.; Gellman, S. H.; DeGrado, W. F. β-Peptides: From Structure to Function. Chemical Reviews 2001, 101, 3219–3232. (Review discussing secondary structure preferences of non-α-amino acid backbones.) View Source
